Cas no 41743-41-3 (Procyanidin A2)

Procyanidin A2 structure
Procyanidin A2 structure
Product Name:Procyanidin A2
Numero CAS:41743-41-3
MF:C30H24O12
MW:576.504369735718
MDL:MFCD10566019
CID:927333
PubChem ID:329753283
Update Time:2025-09-23

Procyanidin A2 Proprietà chimiche e fisiche

Nomi e identificatori

    • PROCYANIDIN A2
    • PROANTHOCYANIDIN A2
    • PROCYANIDOEPICATECHIN
    • PROCYANIDIN A2(AS)
    • PROCYANIDIN A2(P)
    • PROCYANIDIN A2, HPLC
    • (2r,3r,8s,14r,15r)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2h,14h-8,14-methanochromeno[7,8-d][1,3]benzodioxocine-3,5,11,13,15-pentol
    • 7,4beta-&Procyanidol A2
    • Dimeric catechin
    • Proanthocyanidin A-2
    • (+)-Epicatechin-(4β-8,2β-O-7)-epicatechin
    • Procyanidol A2
    • (+)-Proanthocyanidin A2
    • Procyanidin dimer A2
    • Epicatechin-(2beta->7,4beta->8)-epicatechin
    • bis(3,4-dihydroxyphenyl)[?]pentol
    • (+)-Epicatechin-(4.beta.-8,2.beta.-O-7)-epicatechin
    • Procyanidin B1
    • DTXSID00904175
    • 41743-41-3
    • (2R,3R,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo[7,8][1,3]dioxocino[4,5-h]chromene-3,5,11,13,15-pentaol
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, [2R-(2.alpha,3.alpha.,8.beta.,14.beta.,15R*)]-
    • Procyanidin A2, analytical standard
    • 8,14-METHANO-2H,14H-1-BENZOPYRANO(7,8-D)(1,3)BENZODIOXOCIN-3,5,11,13,15-PENTOL, 2,8-BIS(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-, (2R,3R,8S,14R,15R)-
    • UQN6668Q4R
    • LITCHIDERM LS-9704 COMPONENT
    • CHEMBL286933
    • EC-(4b,8)(2b,7)-EC
    • AKOS037514797
    • SCHEMBL981582
    • Epicatechin-(4.beta.-->8,2.beta.-->O-->7)epicatechin
    • 2,14-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-8,14-methano-2H,8H,14H-1-benzopyrano(8,7-c)(1,5)benzodioxocin-3,5,9,11,15-pentol
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R,8S,14R,15R)-
    • PROANTHOCYANIDIN A2;PROCYANIDIN A2; PROCYANIDOEPICATECHIN
    • 8,14-Methano-2H,8H,14H-1-benzopyrano(8,7-c)(1,5)benzodioxocin-3,5,9,11,15-pentol, 2,14-bis(3,4-dihydroxyphenyl)-3,4-dihydro-
    • (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • (+)-EPICATECHIN-(4beta-8,2beta-O-7)-EPICATECHIN
    • PROCYANIDINA2
    • 8,14-Methano-2H,14H-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R,3R,8S,14R,15R)-
    • A903788
    • MS-30365
    • Q7247550
    • Epicatechin-(2b->7,4b->8)-epicatechin
    • UNII-UQN6668Q4R
    • AC-35008
    • CHEBI:28472
    • BDBM50478905
    • (+)-Proanthocyanidin A-2
    • Proanthocyanidin A1
    • Proanthocyanidin A4
    • (+)-Epicatechin-(4?-8,2?-O-7)-(-)-catechin
    • (+)-Epicatechin-(4?-8,2?-O-7)-epicatechin
    • (+)-Epicatechin-(4?-8,2?-O-7)-catechin
    • (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.0(2),(1)(1).0(3),?.0(1)?,(2)?]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
    • Proanthocyanidin A2\\, Procyanidol A2\\, Procyanidoepicatechin\\, Epicatechin-(2beta->7\\,4beta->8)-epicatechin
    • DA-77078
    • Procyanidin A2
    • MDL: MFCD10566019
    • Inchi: 1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
    • Chiave InChI: NSEWTSAADLNHNH-LSBOWGMISA-N
    • Sorrisi: O1C2C=C(C3C[C@H]([C@@H](C4C=CC(=C(C=4)O)O)OC=3C=2[C@H]2C3C(=CC(=CC=3O[C@]1(C1C=CC(=C(C=1)O)O)[C@@H]2O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 576.12700
  • Massa monoisotopica: 576.12677620 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 2
  • Complessità: 986
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 576.5
  • XLogP3: 2.4
  • Superficie polare topologica: 210

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.766±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 300°C
  • Solubilità: Quasi insolubile (0,024 g/l) (25°C),
  • PSA: 209.76000
  • LogP: 2.79350

Procyanidin A2 Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:2-8°C

Procyanidin A2 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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